molecular formula C12H23N3 B3249585 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 195504-08-6

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B3249585
CAS RN: 195504-08-6
M. Wt: 209.33 g/mol
InChI Key: YLFHQBMNICBNMP-UHFFFAOYSA-N
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Description

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .

Future Directions

The future directions for the research and development of piperazine derivatives could involve exploring new synthesis methods, studying their biological activity, and developing new drugs .

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[32Piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.

Mode of Action

The presence of the piperazine ring could enable it to act as a ligand for various receptors or enzymes, altering their activity and triggering downstream effects .

Biochemical Pathways

The specific biochemical pathways affected by 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[32Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.

properties

IUPAC Name

8-methyl-3-piperazin-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-14-10-2-3-11(14)9-12(8-10)15-6-4-13-5-7-15/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFHQBMNICBNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-4-(N-methyl-8-azabicyclo[3,2,1]oct-3-yl)-piperazine (4.75 g, 15.88 mmol) in 50 ml methanol was hydrogenated at a pressure of 2.0 atm in the presence of 20% palladium hydroxide on carbon (470 mg) for 30 h. The mixture was then filtered through a pad of celite. The filtrate was concentrated to afford a pale yellow solid quantitatively, which is pure enough for subsequent use.
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4.75 g
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50 mL
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470 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 1-benzyl-4-(N-methyl-8-azabicyclo[3,2,1]oct-3-yl)-piperazine hydrochloride (14.8 g, 36.4 mmol) in methanol (150 ml) and 6N HCl (32 ml) was hydrogenated at a pressure of 2.0 atm (30 psi) in the presence of 20% palladium hydroxide on carbon (1.5 g) for 12 h. The mixture was then filtered through a pad of celite. The celite pad was washed with MeOH (50 ml) The filtrate and the washings were combined and concentrated to afford a yellow viscous oil. This oil was dissolved in 2N NaOH (150 ml) and to the solution was dropwise added CBZCl (10.4 g, 72.8 mmol) under ice bath cooling. The mixture was stirred at 0° C. for 5 h. To the mixture was dropwise added 2N HCl at 0° C. to pH 1. The aqueous solution was washed with EtOAc (50 ml×2) to remove bis-(benzyloxycarbonyl)piperazine. The aqueous layer was concentrated in vacuo to give a Z-protected compound. This was dissolved in MeOH (150 ml) and 6N HCl (32 ml) was hydrogenated in the presence of 20% palladium hydroxide on carbon (1.5 g) for 12 h. The mixture was basified with 6N NaOH to pH10. The mixture was filtered through a celite pad and the pad was washed with MeOH (50 ml). The filtrate and the washings were combined and concentrated. The residue was dried azeotropically with EtOH and then toluene. The residue was dissolved in EtOH (150 ml) and insoluble inorganic material was filtered off. The filtrate was concentrated in vacuo to give a white solid and the solid was washed with EtOH-Et2O (1:50) to give the title compound as a white solid (6.4 g, 84%).
Name
Quantity
0 (± 1) mol
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1.5 g
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32 mL
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1-benzyl-4-(N-methyl-8-azabicyclo[3,2,1]oct-3-yl)-piperazine hydrochloride
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14.8 g
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Quantity
150 mL
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solvent
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32 mL
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solvent
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1.5 g
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10.4 g
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0 (± 1) mol
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150 mL
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150 mL
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Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane
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